molecular formula C10H10N2O B2598159 N-(furan-2-ylmethyl)pyridin-3-amine CAS No. 510703-88-5

N-(furan-2-ylmethyl)pyridin-3-amine

Cat. No.: B2598159
CAS No.: 510703-88-5
M. Wt: 174.203
InChI Key: NIFAQXVJISHQLB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C10H10N2O. It is a heterocyclic compound containing both furan and pyridine rings, which are known for their diverse chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)pyridin-3-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-3-amine under specific conditions. One common method is the reductive amination process, where the aldehyde group of furan-2-carbaldehyde reacts with the amine group of pyridin-3-amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted furan and pyridine compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)pyridin-3-amine is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-3-9(7-11-5-1)12-8-10-4-2-6-13-10/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAQXVJISHQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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